molecular formula C11H4Cl2F3IN2 B13718523 6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B13718523
M. Wt: 418.96 g/mol
InChI Key: SFCCDPDCSKOQNH-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl, iodo, and trifluoromethyl groups attached to a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would typically be carried out in specialized reactors with controlled temperature and pressure conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.

    Substitution: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides, often used under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products. Substitution reactions can produce a variety of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodo group can facilitate the formation of covalent bonds with target molecules, potentially leading to inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the combination of dichlorophenyl, iodo, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H4Cl2F3IN2

Molecular Weight

418.96 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H4Cl2F3IN2/c12-5-1-2-7(13)6(3-5)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H

InChI Key

SFCCDPDCSKOQNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC(=N2)I)C(F)(F)F)Cl

Origin of Product

United States

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